molecular formula C13H23N3O2 B11154633 N,N-dimethyl-4-(pyrrolidin-1-ylcarbonyl)piperidine-1-carboxamide

N,N-dimethyl-4-(pyrrolidin-1-ylcarbonyl)piperidine-1-carboxamide

Cat. No.: B11154633
M. Wt: 253.34 g/mol
InChI Key: FCGQPJWDDQXEPE-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-ylcarbonyl)piperidine , is a chemical compound with the empirical formula C10H19N3O4. It has a molecular weight of 245.28 g/mol . This compound features a piperidine ring with a pyrrolidin-1-ylcarbonyl substituent.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of piperidine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by subsequent carbonylation . The reaction proceeds as follows:

Piperidine+DMF-DMA4-(Pyrrolidin-1-ylcarbonyl)piperidine\text{Piperidine} + \text{DMF-DMA} \rightarrow \text{4-(Pyrrolidin-1-ylcarbonyl)piperidine} Piperidine+DMF-DMA→4-(Pyrrolidin-1-ylcarbonyl)piperidine

Industrial Production:: Industrial-scale production methods typically involve optimized variations of the synthetic route mentioned above. These methods ensure high yields and purity.

Chemical Reactions Analysis

Reactions::

    Carbonylation: The key reaction involves the formation of the carbonyl group (C=O) on the piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.

Common Reagents and Conditions::

    Carbonylation: DMF-DMA, palladium catalyst, and carbon monoxide (CO).

    Substitution: Alkylating agents (e.g., alkyl halides), base (e.g., sodium hydroxide).

    Reduction: Hydrogen gas (H) with a suitable catalyst (e.g., palladium on carbon).

Major Products:: The major product is the desired N,N-dimethyl-4-(pyrrolidin-1-ylcarbonyl)piperidine-1-carboxamide.

Scientific Research Applications

This compound finds applications in various fields:

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, influencing biological processes.

Comparison with Similar Compounds

While N,N-dimethyl-4-(pyrrolidin-1-ylcarbonyl)piperidine-1-carboxamide is unique due to its pyrrolidin-1-ylcarbonyl substituent, similar compounds include:

    4-(Pyrrolidin-1-ylcarbonyl)piperidine nitrate:

    4-(Pyrrolidin-1-yl)aniline:

Properties

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

N,N-dimethyl-4-(pyrrolidine-1-carbonyl)piperidine-1-carboxamide

InChI

InChI=1S/C13H23N3O2/c1-14(2)13(18)16-9-5-11(6-10-16)12(17)15-7-3-4-8-15/h11H,3-10H2,1-2H3

InChI Key

FCGQPJWDDQXEPE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)N2CCCC2

Origin of Product

United States

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